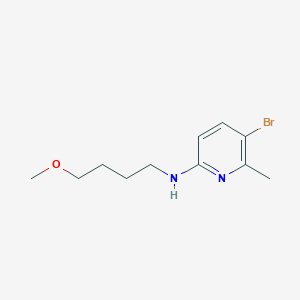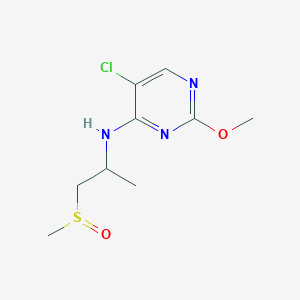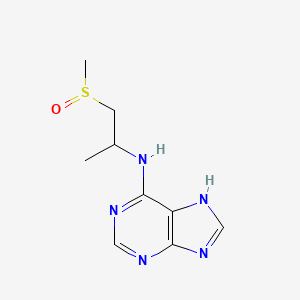![molecular formula C11H12FN5O2 B6631417 5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline, commonly known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPA is a triazole-based compound that has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of FNPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. FNPA has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to induce apoptosis in cancer cells.
Biochemical and physiological effects:
FNPA has been shown to have several biochemical and physiological effects, including inhibition of tubulin polymerization, induction of apoptosis in cancer cells, and inhibition of cell proliferation. FNPA has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FNPA is its high potency against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one of the limitations of FNPA is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is its limited stability, which requires careful storage and handling.
Orientations Futures
There are several future directions for the study of FNPA, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the investigation of its potential applications in biosensors and imaging. FNPA can also be used as a tool to study the function of other proteins and enzymes, which can lead to the discovery of new drug targets. Additionally, the combination of FNPA with other drugs or therapies may enhance its anticancer activity and reduce the risk of side effects.
Méthodes De Synthèse
FNPA has been synthesized using different methods, including the reaction of 5-fluoro-2-nitroaniline with propargyl alcohol and sodium azide, followed by reduction with palladium on carbon. Another method involves the reaction of 5-fluoro-2-nitroaniline with 3-azidopropylamine, followed by reduction with sodium borohydride. These methods have been optimized to obtain high yields of FNPA.
Applications De Recherche Scientifique
FNPA has potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, FNPA has been studied for its anticancer activity, as it inhibits the growth of cancer cells by inducing apoptosis. In material science, FNPA has been used to synthesize fluorescent polymers, which have potential applications in biosensors and imaging. In chemical biology, FNPA has been used as a tool to study the function of proteins and enzymes.
Propriétés
IUPAC Name |
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c12-9-2-3-11(17(18)19)10(8-9)13-4-1-6-16-7-5-14-15-16/h2-3,5,7-8,13H,1,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVIUPMYSPRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCCCN2C=CN=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)


![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)






![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)